molecular formula C7H8ClNO2 B8734154 6-chloro-3,4-Pyridinedimethanol

6-chloro-3,4-Pyridinedimethanol

Cat. No.: B8734154
M. Wt: 173.60 g/mol
InChI Key: CMBNKEFMXGDNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3,4-pyridinedimethanol is a pyridine derivative featuring hydroxylmethyl (-CH2OH) groups at positions 3 and 4 and a chlorine substituent at position 5.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

[2-chloro-5-(hydroxymethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C7H8ClNO2/c8-7-1-5(3-10)6(4-11)2-9-7/h1-2,10-11H,3-4H2

InChI Key

CMBNKEFMXGDNQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Pyridoxine (5-Hydroxy-6-Methyl-3,4-Pyridinedimethanol)

Structural Differences :

  • Substituents: Pyridoxine (CAS 65-23-6) has a hydroxyl (-OH) at position 5 and a methyl (-CH3) at position 6, whereas 6-chloro-3,4-pyridinedimethanol replaces these with chlorine (Cl) .
  • Molecular Weight: Pyridoxine hydrochloride has a molecular weight of 205.64 g/mol (C8H11NO3·HCl). The chloro analog’s theoretical formula (C7H7ClNO2) suggests a lower molecular weight (~175.59 g/mol), assuming loss of -OH and -CH3 groups.

Functional Implications :

  • Solubility : Pyridoxine is water-soluble due to hydroxyl groups; chlorine may reduce polarity, increasing lipophilicity.
  • Applications : Pyridoxine is a vitamin essential in metabolism, while the chloro derivative might serve as a synthetic intermediate or antimicrobial agent .

Pyridoxine Derivatives (Esters)

Examples :

  • Pyridoxine Dicaprylate (INCI): 3,4-dioctanoate ester of pyridoxine.
  • Pyridoxine Dilaurate: 3,4-diester with dodecanoic acid .

Comparison :

  • Substituents: These derivatives replace hydroxyl groups with acyl chains, enhancing lipid solubility. In contrast, this compound retains hydroxyl groups but introduces chlorine.
  • Applications : Esters are used in cosmetics as antistatic agents and humectants . The chloro analog’s applications remain speculative but could involve medicinal chemistry due to halogenated motifs.

Hydrochlorothiazide (6-Chloro-3,4-Dihydro-2H-1,2,4-Benzothiadiazine-7-Sulfonamide 1,1-Dioxide)

Structural Differences :

  • Core Structure : Hydrochlorothiazide (CAS 58-93-5) has a benzothiadiazine ring, unlike the pyridine core of the target compound .
  • Chlorine Position : Both share a 6-chloro substituent, but Hydrochlorothiazide’s sulfonamide group confers diuretic properties.

Functional Contrast :

  • Bioactivity: Hydrochlorothiazide is a diuretic, while this compound’s bioactivity is unconfirmed but may differ due to structural disparities.

6-Chloro-3,4-Diiodo (1H)Indazole

Structural Differences :

  • Core Structure : Features an indazole ring with chlorine and iodine substituents, contrasting with the pyridine backbone of the target compound .
  • Molecular Weight : Higher molecular weight (404.37 g/mol) due to iodine atoms.

Functional Implications :

  • Reactivity: Iodine’s bulkiness and electronegativity may hinder solubility compared to the pyridinedimethanol analog.

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Applications
This compound* Pyridine 3,4-(CH2OH); 6-Cl ~175.59 (theoretical) N/A Research/Pharmaceuticals
Pyridoxine Hydrochloride Pyridine 3,4-(CH2OH); 5-OH; 6-CH3 205.64 65-23-6 Vitamin B6, Metabolism
Pyridoxine Dicaprylate Pyridine 3,4-dioctanoate esters 422.56 (C24H38NO5) N/A Cosmetic Antistatic Agent
Hydrochlorothiazide Benzothiadiazine 6-Cl; sulfonamide group 297.72 58-93-5 Diuretic
6-Chloro-3,4-Diiodoindazole Indazole 6-Cl; 3,4-I2 404.37 887568-29-8 Research (unvalidated)

*Theoretical values inferred from structural analogs.

Research Findings and Implications

  • Chlorine vs. Hydroxyl/Methyl Groups : Chlorine’s electronegativity may enhance stability under acidic conditions compared to pyridoxine, which is light- and heat-sensitive .
  • Synthetic Utility : The chloro substituent could facilitate nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Limitations and Contradictions

  • Nomenclature Conflicts: Some sources use varying synonyms (e.g., "pyridoxine" vs. "5-hydroxy-6-methyl-3,4-pyridinedimethanol") , requiring careful cross-referencing.

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